9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-
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Overview
Description
1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with hydroxyl and p-tolylamino groups. It is known for its vibrant color properties and is often used as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione typically involves the condensation of 1,5-dihydroxyanthraquinone with p-toluidine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process involves the continuous feeding of reactants into a reactor, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into leuco forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which are valuable intermediates in dye synthesis .
Scientific Research Applications
1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1,5-dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes involved in oxidative stress, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydroxy-4,8-diaminoanthraquinone: Similar in structure but lacks the p-tolyl groups.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Similar but with different substitution patterns.
Uniqueness
1,5-Dihydroxy-4,8-bis(p-tolylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industry .
Properties
CAS No. |
20241-75-2 |
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Molecular Formula |
C28H22N2O4 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1,5-dihydroxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-18-9-5-16(2)6-10-18/h3-14,29-32H,1-2H3 |
InChI Key |
USXUIUWGIGFKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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